Clinoposaponin VI
Overview
Description
Clinoposaponin VI is a triterpenoid saponin compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze. This compound belongs to the oleanane-type triterpenoid saponins and is known for its diverse biological activities, including anti-inflammatory, immunosuppressive, and cardioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clinoposaponin VI involves the extraction of the compound from the plant Clinopodium chinense. The extraction process typically includes the following steps:
Collection and Drying: The aerial parts of Clinopodium chinense are collected and dried.
Extraction: The dried plant material is extracted using solvents such as methanol or ethanol.
Fractionation: The extract is fractionated using techniques like column chromatography to isolate the triterpenoid saponins.
Purification: The isolated fractions are further purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as supercritical fluid extraction and large-scale chromatography are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Clinoposaponin VI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.
Glycosylation: The compound can undergo glycosylation to form different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid or sulfuric acid, while enzymatic hydrolysis uses specific glycosidases.
Glycosylation: Glycosylation reactions often use glycosyl donors such as glycosyl halides in the presence of catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Aglycone and sugar moieties.
Glycosylation: Various glycosides.
Scientific Research Applications
Clinoposaponin VI has several scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its protective effects against anoxia/reoxygenation-induced apoptosis in H9c2 cells.
Medicine: Explored for its potential anti-inflammatory, immunosuppressive, and cardioprotective properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Clinoposaponin VI exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Immunosuppressive: Modulates the activity of immune cells and suppresses immune responses.
Cardioprotective: Protects cardiac cells from oxidative stress and apoptosis by activating antioxidant pathways.
Comparison with Similar Compounds
Similar Compounds
Clinopoursaponins A–D: Ursane-type triterpenoid saponins isolated from Clinopodium chinense.
Clinopodiside VII–XII: Oleanane-type triterpenoid saponins similar to Clinoposaponin VI.
Uniqueness
This compound is unique due to its specific glycosylation pattern and its potent biological activities, particularly its cardioprotective effects .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O13/c1-21-28(45)30(47)32(49)34(52-21)54-26-10-11-37(4)23(38(26,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)27(17-40(39,42)7)55-35-33(50)31(48)29(46)22(18-43)53-35/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26?,27-,28-,29-,30+,31+,32-,33-,34+,35+,37+,38?,39-,40+,41?,42?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCPOQVJMHDAOS-ZWOXGIEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@H](C7([C@@H]5CC(CC7)(C)C)CO6)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934403 | |
Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152020-03-6 | |
Record name | Clinoposaponin VI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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